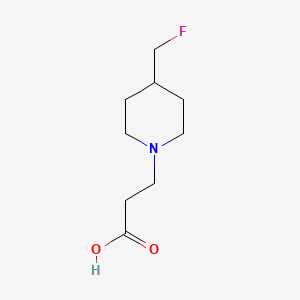

3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[4-(fluoromethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYSIDCUJFTZGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CF)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for developing new therapies. This article synthesizes current research findings on the biological activity of this compound, highlighting relevant data, case studies, and research outcomes.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoromethyl group and a propanoic acid moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the molecule, potentially influencing its biological activity.

Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications in the piperidine structure can lead to enhanced antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

2. Neuroprotective Effects

The neuroprotective potential of compounds similar to 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid has been documented in various studies. For example, certain piperidine derivatives have demonstrated antioxidant properties and the ability to inhibit neurodegenerative processes . These effects are particularly relevant in conditions such as Alzheimer's disease, where oxidative stress plays a critical role.

3. Anti-inflammatory Properties

Piperidine-based compounds have also been investigated for their anti-inflammatory activities. In vitro studies suggest that these compounds can modulate inflammatory pathways, thereby reducing cytokine production and inflammation-related damage .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperidine derivatives, 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, showcasing its potential as an antibacterial agent .

Case Study 2: Neuroprotection in Animal Models

Another investigation involved administering piperidine derivatives to animal models exhibiting symptoms of neurodegeneration. The results showed a marked improvement in cognitive functions and a reduction in neuronal loss compared to control groups .

Research Findings

Table 1: Summary of Biological Activities

The biological activity of 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid can be attributed to several mechanisms:

- Interaction with Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Modulation: It could act on neurotransmitter receptors, enhancing neuroprotective signaling pathways.

- Antioxidant Activity: The compound may scavenge free radicals, thereby reducing oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties, particularly in the development of novel pharmaceuticals. The incorporation of a fluoromethyl group enhances the lipophilicity of the molecule, which may improve its bioavailability and ability to penetrate biological membranes. This property is crucial for compounds targeting central nervous system disorders or other diseases requiring efficient cellular uptake .

Analgesic Properties

Research indicates that derivatives of piperidine, including those containing fluoromethyl groups, exhibit analgesic activity. Studies have shown that modifications to the piperidine structure can lead to compounds with significantly enhanced potency compared to traditional analgesics like morphine . This suggests that 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid could be a candidate for further exploration as an analgesic agent.

Chemical Synthesis

Intermediate in Organic Synthesis

3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including substitution and functionalization, making it valuable in synthetic organic chemistry .

Reactivity and Functionalization

The compound's reactivity profile includes potential oxidation and reduction reactions, which can be exploited to create a range of derivatives with varied biological activities. This versatility is beneficial for researchers aiming to develop new drugs or study the mechanisms of existing ones .

Pharmacological Research

In Vivo Studies

Pharmacokinetic studies are crucial for understanding how compounds like 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid behave in biological systems. Preliminary data suggest that this compound may exhibit favorable pharmacokinetic properties, making it suitable for further investigation in animal models to assess efficacy and safety .

Target Identification

Research efforts are ongoing to identify specific molecular targets for this compound within biological systems. Understanding its mechanism of action could lead to insights into its therapeutic applications and enhance its development as a drug candidate .

Industrial Applications

Specialty Chemicals Production

Beyond medicinal applications, 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid is also relevant in the production of specialty chemicals. Its unique properties make it suitable for use in various industrial processes where specific chemical characteristics are required .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the piperidine ring and modifications to the propanoic acid chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*logP values estimated using fragment-based methods.

Key Observations:

- Fluorination Impact: The fluoromethyl group in the target compound increases logP compared to the non-fluorinated analog (logP 1.2 vs. 0.7), enhancing membrane permeability while avoiding excessive hydrophobicity seen in trifluoromethylphenyl derivatives (logP 2.8) .

- Electronic Effects : Fluorine’s electronegativity may stabilize charge interactions in binding pockets, as seen in RBP4 antagonists ().

- Stereochemical Flexibility : Piperidine’s chair conformation allows optimal spatial arrangement for target engagement, a feature shared with piperazine-based analogs ().

Insights:

- Target Selectivity : The trifluoromethylphenyl analog () demonstrates that bulky substituents enhance specificity for RBP4, while simpler fluorinated derivatives (e.g., fluoromethyl) may target GPCRs, as suggested by CCR3 antagonists ().

- Antimicrobial Potential: Propanoic acid derivatives with aromatic substituents (e.g., biphenylsulfonamides in ) show antimicrobial activity, suggesting the target compound could be optimized for similar applications.

Preparation Methods

Fluoromethylation of Piperidine Derivatives

One common approach to introduce a fluoromethyl group at the 4-position of piperidine involves nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl halides or fluoromethyl sulfonates.

- Method : Starting from 4-piperidone or 4-hydroxymethylpiperidine, fluoromethylation is achieved by reaction with fluoromethyl bromide or fluoromethyl tosylate under basic conditions.

- Conditions : Typically conducted in polar aprotic solvents (e.g., DMF) at moderate temperatures (25–80 °C).

- Outcome : Selective fluoromethylation at the 4-position yields 4-(fluoromethyl)piperidine intermediates.

Coupling with Propanoic Acid or Derivatives

The propanoic acid moiety can be introduced by:

- Direct alkylation : Reacting 4-(fluoromethyl)piperidine with 3-bromopropanoic acid or its esters under basic conditions.

- Amidation : Using activated esters or acid chlorides of 3-(4-(fluoromethyl)piperidin-1-yl)propanoic acid precursors.

- Dissolve 4-(fluoromethyl)piperidine in anhydrous solvent (e.g., acetonitrile).

- Add 3-bromopropanoic acid methyl ester and a base such as sodium hydride or potassium carbonate.

- Stir at room temperature or reflux until reaction completion (monitored by TLC).

- Hydrolyze ester to acid by treatment with aqueous sodium hydroxide.

- Acidify to precipitate the target acid.

Alternative Synthetic Routes

- Nucleophilic substitution on piperidine nitrogen : Alkylation of piperidine nitrogen with fluoromethylated propanoic acid derivatives.

- Use of protecting groups : Protecting the amine or acid functionalities to improve selectivity and yield during multi-step synthesis.

Representative Data from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluoromethylation of piperidine | Fluoromethyl bromide, K2CO3, DMF, 50 °C | 70–85 | Selective substitution at 4-position |

| Alkylation with bromopropanoate ester | 3-bromopropanoic acid methyl ester, NaH, MeCN, RT | 65–80 | Followed by ester hydrolysis |

| Ester hydrolysis | NaOH aqueous, EtOH, 25 °C, 10 h | >90 | Acidification yields pure propanoic acid |

Characterization and Purification

- Purification : Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures.

- Characterization :

- ^1H NMR: Signals corresponding to piperidine protons, fluoromethyl group (typically a doublet due to fluorine coupling), and propanoic acid methylene groups.

- ^13C NMR: Carbon signals for fluoromethyl carbon, piperidine ring carbons, and carboxylic acid carbonyl.

- Mass spectrometry: Molecular ion peak consistent with the calculated molecular weight.

- Elemental analysis: Confirming C, H, N, F content.

Summary and Research Findings

- The preparation of 3-(4-(fluoromethyl)piperidin-1-yl)propanoic acid is achievable via fluoromethylation of piperidine derivatives followed by alkylation with propanoic acid derivatives.

- Reaction conditions require careful control to ensure selective substitution and high yields.

- Hydrolysis of ester intermediates is a common final step to obtain the free acid.

- Characterization data from analogous compounds confirm the structural integrity of the synthesized acid.

- Although direct literature on this exact compound is sparse, established methodologies for related piperidine and fluoromethylated compounds provide a reliable synthetic framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including piperidine ring functionalization, fluoromethylation, and carboxylation. For example, similar compounds (e.g., ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate) are synthesized via nucleophilic substitution, coupling reactions, and hydrolysis . Optimization strategies include:

- Temperature Control : Maintaining low temperatures (0–5°C) during fluoromethylation to minimize side reactions .

- Catalyst Screening : Testing palladium or copper catalysts for coupling efficiency .

- Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield .

Q. How should researchers handle and store 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid to ensure laboratory safety?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact, as fluorinated piperidine derivatives may exhibit neurotoxic or irritant properties .

- Storage : Store in airtight containers at –20°C to prevent degradation. Monitor for moisture exposure, which could hydrolyze the fluoromethyl group .

- Emergency Measures : In case of exposure, rinse affected areas with water and consult a physician immediately. Provide SDS documentation to medical personnel .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm fluoromethyl group integration and piperidine ring conformation. Compare chemical shifts to similar compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHFNO requires [M+H] = 188.1056).

- Infrared (IR) Spectroscopy : Detect carboxylate (C=O stretch at ~1700 cm) and fluoromethyl (C–F stretch at 1100–1200 cm) groups .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when analyzing 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid derivatives?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities. Reference standards (e.g., pharmaceutical-grade APIs) ensure baseline separation .

- Solvent Effects : Test deuterated solvents (CDCl, DMSO-d) to identify peak splitting caused by hydrogen bonding .

- Dynamic Processes : Variable-temperature NMR can detect conformational changes (e.g., piperidine ring puckering) that obscure signals .

Q. What computational modeling approaches are suitable for predicting the reactivity of 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine ring and carboxylate group .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Validate with experimental IC data from analogous compounds .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on SMILES notation .

Q. What strategies are recommended for scaling up the synthesis of 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid while maintaining yield and purity?

- Methodological Answer :

- Process Simulation : Use Aspen Plus or similar software to model heat transfer and mixing efficiency in large-scale reactors .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of reaction progress .

- Crystallization Optimization : Screen anti-solvents (e.g., hexane or ethyl acetate) to improve purity during recrystallization .

Data Contradiction Analysis

Q. How should conflicting bioactivity data for 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid be resolved?

- Methodological Answer :

- Dose-Response Reproducibility : Repeat assays (e.g., cell viability or enzyme inhibition) across multiple batches to rule out synthesis variability .

- Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to verify stereochemistry, as incorrect configurations can alter activity .

- Negative Controls : Include structurally related but inactive analogs (e.g., non-fluorinated derivatives) to validate target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.